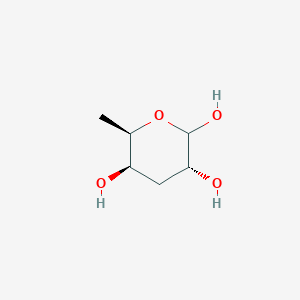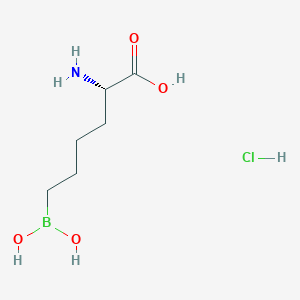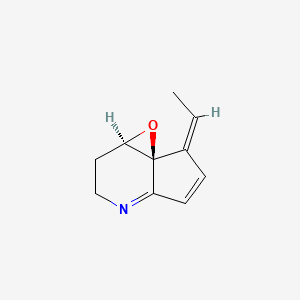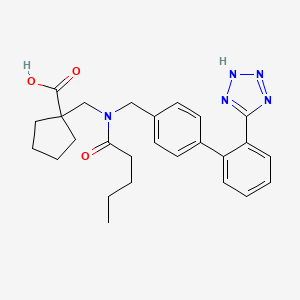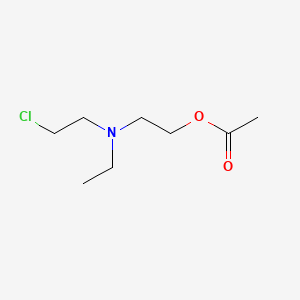
Acetylethylcholine mustard
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylethylcholine mustard has an effect on muscarinic receptor-coupled attenuation of cAMP formation in intact GH3 cells.
Aplicaciones Científicas De Investigación
Binding and Effects on Muscarinic Receptors
Acetylethylcholine mustard (Aech-M) has been studied for its interaction with muscarinic receptors. Research indicates that Aech-M and its derivative can act as muscarinic agonists and irreversibly bind to these receptors. For example, Aech-M has shown to reduce [3H]quinuclidinyl benzilate (QNB) binding capacity by 60% in cardiac membranes without changing ligand affinity, suggesting irreversible binding to muscarinic receptors (Baker & Posner, 1986). Similarly, in another study, acetylethylcholine mustard was found to bind to muscarinic acetylcholine receptors in rat forebrain, indicating a specific interaction site for this compound (Spalding et al., 1994).
Effects on Acetylcholine Release and Synthesis
Acetylethylcholine mustard has been shown to affect acetylcholine (ACh) release and synthesis. In rat brain synaptosomes, Aech-M reduced the basal and K+-induced release of newly synthesized [3H]ACh in a dose-dependent manner (Meyer et al., 1987). This indicates its potential role in modulating neurotransmitter release and synaptic transmission.
Interaction with Cholinergic Systems
Studies have shown that acetylethylcholine mustard can interact with cholinergic systems in various biological contexts. For instance, it was observed to cause a transient agonist effect followed by an antagonist action in intact GH3 cells, indicating complex interactions with cholinergic receptors (Bolden & Baker, 1990).
Propiedades
Número CAS |
98812-27-2 |
|---|---|
Nombre del producto |
Acetylethylcholine mustard |
Fórmula molecular |
C8H16ClNO2 |
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
2-[2-chloroethyl(ethyl)amino]ethyl acetate |
InChI |
InChI=1S/C8H16ClNO2/c1-3-10(5-4-9)6-7-12-8(2)11/h3-7H2,1-2H3 |
Clave InChI |
UNAXSEJHNLEOKE-UHFFFAOYSA-N |
SMILES |
CCN(CCOC(=O)C)CCCl |
SMILES canónico |
CCN(CCOC(=O)C)CCCl |
Apariencia |
Solid powder |
Otros números CAS |
98812-27-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aech-M; Acetylethylcholine mustard; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



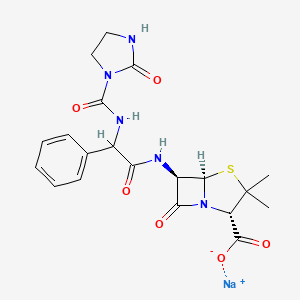
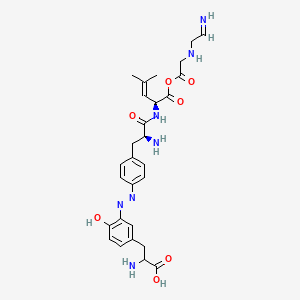
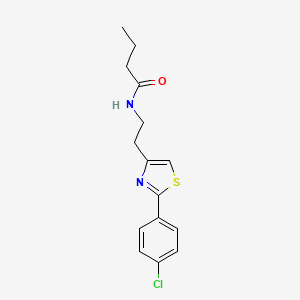
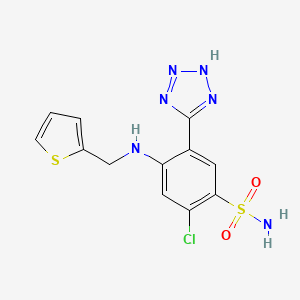
![(1R,2R)-2-(4'-(3-phenylureido)-[1,1'-biphenyl]-4-carbonyl)cyclopentane-1-carboxylic acid](/img/structure/B1666454.png)
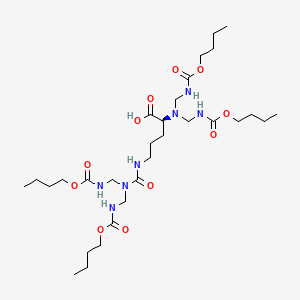
![2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid](/img/structure/B1666456.png)
![6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B1666462.png)
![Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-](/img/structure/B1666463.png)
![4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid](/img/structure/B1666464.png)
